3-chloro-N,N-bis(ethoxymethyl)aniline
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Overview
Description
3-chloro-N,N-bis(ethoxymethyl)aniline is an organic compound with the molecular formula C12H18ClNO2. It is characterized by the presence of a chloro group attached to an aniline ring, along with two ethoxymethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-bis(ethoxymethyl)aniline typically involves the reaction of 3-chloroaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-bis(ethoxymethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
3-chloro-N,N-bis(ethoxymethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-bis(ethoxymethyl)aniline involves its interaction with specific molecular targets. The chloro group and ethoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloroaniline: Lacks the ethoxymethyl groups, making it less versatile in certain reactions.
N,N-bis(ethoxymethyl)aniline: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
3-chloro-N,N-bis(ethoxymethyl)aniline is unique due to the presence of both the chloro group and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
CAS No. |
88596-37-6 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-chloro-N,N-bis(ethoxymethyl)aniline |
InChI |
InChI=1S/C12H18ClNO2/c1-3-15-9-14(10-16-4-2)12-7-5-6-11(13)8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
MCFATLNXFDCPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(COCC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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